acetic acid](/img/structure/B14306158.png)
[(4-Methylquinazolin-2-yl)sulfanyl](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylquinazolin-2-yl)sulfanylacetic acid is an organic compound with the molecular formula C16H13NO2S This compound is characterized by the presence of a quinazoline ring, a phenyl group, and a sulfanyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylquinazolin-2-yl)sulfanylacetic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for (4-Methylquinazolin-2-yl)sulfanylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylquinazolin-2-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazoline and phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Methylquinazolin-2-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methylquinazolin-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
(4-Methylquinazolin-2-yl)sulfanylacetic acid can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.
Phenylacetic Acid Derivatives: These compounds have the phenylacetic acid moiety and are used in various chemical and pharmaceutical applications.
Thiazole Derivatives: Thiazole compounds have a sulfur and nitrogen-containing ring and show diverse biological activities.
The uniqueness of (4-Methylquinazolin-2-yl)sulfanylacetic acid lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14N2O2S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(4-methylquinazolin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-9-5-6-10-14(13)19-17(18-11)22-15(16(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) |
Clave InChI |
HFSUEOGNDQOATQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


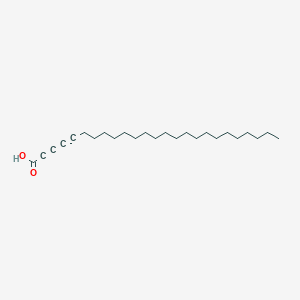
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

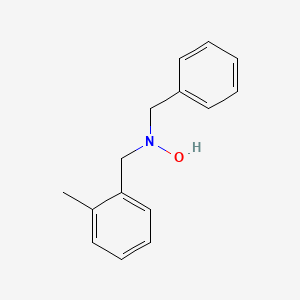
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
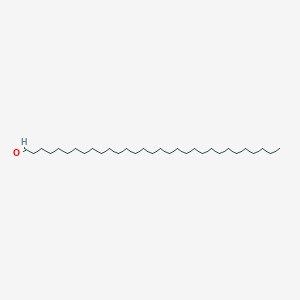
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
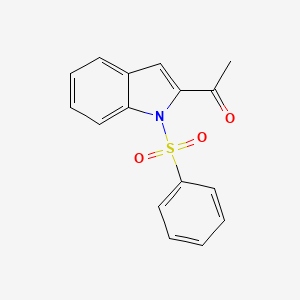
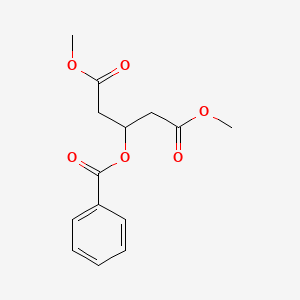
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
